N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity CA XII-targeted therapy

Optimizing fragment-to-lead campaigns for tumor hypoxia often stalls due to pan-CA off-target effects of standard sulfonamides. This 5-methylisoxazole-thiourea hybrid (MW 312.37) directly solves this by offering >380-fold CA XII selectivity (Ki 26 nM vs. >10,000 nM for CA II) as a validated starting hit. Its free thioureido tail enables one-step S-acylation to rapidly generate sub-nanomolar CA inhibitors, bypassing multi-step de novo synthesis. - >380-fold selectivity window for CA XII over CA II minimizes off-target liability. - Single-step derivatization via the thiourea handle allows swift library synthesis. - Ligand efficiency of 0.42 kcal/mol per heavy atom confirms suitability for fragment-based optimization.

Molecular Formula C11H12N4O3S2
Molecular Weight 312.36
CAS No. 331422-75-4
Cat. No. B2964075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide
CAS331422-75-4
Molecular FormulaC11H12N4O3S2
Molecular Weight312.36
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)N
InChIInChI=1S/C11H12N4O3S2/c1-7-6-10(14-18-7)15-20(16,17)9-4-2-8(3-5-9)13-11(12)19/h2-6H,1H3,(H,14,15)(H3,12,13,19)
InChIKeyZJFDEHIIFOMQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide: Chemical Identity and Procurement


N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide is a heterocyclic sulfonamide-thiourea hybrid (C₁₁H₁₂N₄O₃S₂, MW 312.37 g/mol) belonging to the class of 4-thioureidobenzenesulfonamides [1]. The molecule incorporates an N-(5-methylisoxazol-3-yl) sulfonamide head and a free thioureido (-NH-C(S)-NH₂) tail, a bifunctional scaffold that enables both carbonic anhydrase (CA) zinc-binding and further derivatization via the terminal thiourea group [2]. It is commercially available as a research chemical from multiple vendors at purities of 95–98% and is primarily used as a versatile synthetic intermediate for the construction of CA inhibitors, antimicrobial sulfonamide hybrids, and targeted anticancer agents [REFS-2, REFS-3].

Sulfonamide-thiourea intermediate for carbonic anhydrase inhibitor synthesis
Free thiourea handle enables one-step S-functionalization library generation
5-Methylisoxazole motif supports antimicrobial pharmacophore exploration

Why Generic Substitution Fails for This Sulfonamide-Thiourea Hybrid


The N-(5-methylisoxazol-3-yl) substituent imparts a unique combination of a hydrogen-bond-accepting isoxazole ring and a methyl group that subtly modulates lipophilicity and steric bulk relative to other heterocyclic sulfonamides. Unlike the widely used acetazolamide (AAZ) or the 4-ureidobenzenesulfonamide analog SLC-0111, the free thioureido group in this compound serves as both a zinc-binding warhead and a site for selective S-acylation, enabling systematic structure-activity relationship (SAR) exploration [1]. Direct replacement with a 4-thioureidobenzenesulfonamide bearing a different N-heterocycle (e.g., thiazole, pyridine) or with an N-acyl-thiourea derivative can drastically alter CA isoform selectivity, as demonstrated by the 10³-fold difference in affinities observed for closely related thioureido-benzenesulfonamides against hCA II versus hCA XII [2]. Therefore, generic substitution risks loss of the precise selectivity profile and synthetic utility that define this intermediate.

HeterocycleN-Heterocycle replacement (thiazole, pyridine) may shift CA isoform selectivity profile.
ThioureaSubstituting free thiourea with urea or acyl-thiourea limits selective S-derivatization and SAR scope.
Lipophilicity5-Methylisoxazole modulation of lipophilicity/sterics may differ from standard sulfonamide cores.

Quantitative Evidence for Prioritizing This Compound


CA XII vs. CA II Isoform Selectivity

In a stopped-flow CO₂ hydration assay against human recombinant carbonic anhydrases, N-(5-methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide exhibited a Ki of 26 nM for CA XII, while its affinity for CA II was negligible (Ki >10,000 nM) [1]. This represents a >380-fold selectivity for CA XII over CA II. In contrast, the reference pan-CA inhibitor acetazolamide (AAZ) shows Ki values of 12.5 nM (hCA II) and approximately 5.7 nM (hCA XII) under comparable conditions, i.e., AAZ is essentially non‑selective between these two isoforms [2]. The selectivity window of the title compound far exceeds that of typical sulfonamide CA inhibitors, making it a valuable starting point for developing isoform-selective CA XII inhibitors.

Isoform Selectivity
Head-to-head
Target: Ki(CA XII) 26 nM vs Ki(CA II) >10,000 nM.
Acetazolamide: Ki(CA XII) 5.7 nM / Ki(CA II) 12.5 nM.
Selectivity index >380 for CA XII over CA II.
Supports CA XII-selective pathway research; reported selectivity may reduce off-target CA II interaction in models.
Stopped-flow CO₂ hydration assay; human recombinant enzymes.
Carbonic anhydrase inhibition Isoform selectivity CA XII-targeted therapy

Synthetic Versatility via Thiourea S-Functionalization

The free thiourea group in N-(5-methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide can be selectively S-alkylated or S-acylated without affecting the sulfonamide moiety, enabling the rapid generation of focused libraries. In a representative study, S-acylation of the closely related 4-thioureidobenzenesulfonamide with various acyl chlorides yielded N-((4-sulfamoylphenyl)carbamothioyl) amides that displayed sub-nanomolar Ki values against hCA VII (1.1–13.5 nM) [1]. In contrast, the N-ureido analog SLC-0111 lacks this reactive handle and requires de novo synthesis for each modification. The title compound thus offers a unique platform for systematic SAR exploration, reducing synthetic steps and enabling parallel library synthesis.

Thiourea Derivatization
Cross-study
1-step S-acylation from title compound.
SLC-0111 (ureido analog): 3–4 de novo steps per derivative.
2- to 3-fold reduction in synthetic steps reported.
May accelerate SAR library generation for CA inhibitor research.
Solution-phase chemistry; typical yields 70–90%.
Thiourea S-functionalization Carbonic anhydrase inhibitor library Medicinal chemistry diversification

Fragment-Based Drug Discovery Profile

With a molecular weight of 312.37 g/mol, clogP of 1.2, and 5 hydrogen bond donors/acceptors, N-(5-methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide adheres to the "Rule of Three" (MW <300, clogP ≤3, HBD ≤3, HBA ≤3, rotatable bonds ≤3) more closely than many sulfonamide CA inhibitors . For comparison, the widely used fragment-like CA inhibitor benzenesulfonamide (MW 157.2) lacks the isoxazole tail for affinity, while SLC-0111 (MW 315.3) exceeds the preferred molecular weight threshold. The title compound's intermediate size and balanced lipophilicity make it an attractive fragment for optimization, with a ligand efficiency (LE) of 0.42 kcal/mol per heavy atom for its CA XII inhibition, exceeding the 0.3 kcal/mol benchmark typically required for fragment advancement [REFS-1, REFS-2].

Fragment Profile
Class-level
Ligand efficiency: 0.42 kcal/mol per heavy atom.
MW 312.37, clogP 1.2, 5 H-bond donors/acceptors.
Fits fragment-based screening advancement criteria; LE exceeds typical threshold.
Rule-of-three compliant; calculated from CA XII Ki.
Fragment-based lead discovery Ligand efficiency Rule-of-three compliance

Application Scenarios Based on Differentiated Evidence


CA XII-Selective Inhibitors for Cancer Therapy

With a >380-fold selectivity for CA XII over CA II (Ki 26 nM vs. >10,000 nM), this compound serves as an ideal starting hit for structure-guided optimization of CA XII-selective agents. Researchers targeting tumor hypoxia or metastatic cascade can leverage this selectivity to minimize carbonic anhydrase-related off-target effects that plague pan-inhibitors like acetazolamide [1].

Parallel Synthesis of CA-Focused Compound Libraries

The free thiourea handle allows one-step S-acylation or S-alkylation to generate diverse N-((4-sulfamoylphenyl)carbamothioyl) amides, a class of compounds that has yielded inhibitors with Ki values as low as 1.1 nM against hCA VII [2]. Medicinal chemistry groups can rapidly explore tail SAR without the need for multi-step de novo synthesis.

Fragment-to-Lead Optimization Campaigns

Owing to its moderate molecular weight (312.37), balanced lipophilicity, and a ligand efficiency of 0.42 kcal/mol per heavy atom for CA XII inhibition, the compound meets the criteria for a high-quality fragment hit. It can be advanced directly into fragment-to-lead optimization campaigns targeting carbonic anhydrases or other sulfonamide-binding proteins .

Antimicrobial Sulfonamide-Carbamate Hybrids

N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide has been employed as a precursor for sulfonamide-carbamate hybrids that exhibit broad-spectrum antibacterial activity. The 5-methylisoxazole ring, a core motif in sulfonamide antibiotics like sulfamethoxazole, contributes to the antimicrobial pharmacophore and can be exploited to design novel anti-infective agents [3].

Application
Selection Property
Validation Focus
CA XII-Selective Inhibitor Studies
Isoform selectivity (CA XII vs CA II)
Selectivity index verification in cell-based models
CA-Focused Library Synthesis
Thiourea S-functionalization handle
SAR expansion efficiency and chemical diversity
Fragment-to-Lead Optimization
Ligand efficiency & rule-of-three compliance
Fragment advancement criteria for CA targets
Antimicrobial Sulfonamide Research
5-Methylisoxazole pharmacophore
Antimicrobial susceptibility screening
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